N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a benzothiadiazine-derived acetamide featuring a sulfanyl bridge and a 4-butylphenyl substituent. The core benzothiadiazine ring is sulfonylated (1,1-dioxo group) and fluorinated at the 7-position, conferring unique electronic and steric properties. This compound is structurally analogous to insect olfactory receptor (Orco) modulators but lacks direct biological data in the provided evidence. Its synthesis likely involves S-alkylation of a benzothiadiazine-thiol intermediate with a chloroacetamide derivative, a method common in sulfanyl-acetamide chemistry .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-2-3-4-13-5-8-15(9-6-13)21-18(24)12-27-19-22-16-10-7-14(20)11-17(16)28(25,26)23-19/h5-11H,2-4,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNUMSLDTOIWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the reaction of 2-aminobenzenesulfonamide with a suitable fluorinating agent under controlled conditions.
Attachment of the Butylphenyl Group: The butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-butylbenzene is reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst.
Formation of the Sulfanylacetamide Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl functionalities, resulting in the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT, MAPK, and HIF-1 pathways, influencing cellular processes like proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Sulfanyl-Acetamide Derivatives
Key Observations :
- The target compound’s benzothiadiazine core distinguishes it from triazole- or pyrimidine-based analogs (e.g., VUAA-1, OLC-15, ).
- Fluorination at the 7-position is unique compared to non-fluorinated benzothiadiazine derivatives (e.g., ).
- The 4-butylphenyl group enhances lipophilicity relative to smaller substituents (e.g., 4-ethylphenyl in VUAA-1 ).
Table 2: Reported Bioactivities of Structurally Related Compounds
Key Observations :
- The target compound’s benzothiadiazine core shares structural motifs with antiviral and antimicrobial agents (e.g., ), but its specific activity remains unexplored in the evidence.
- Substituent variations (e.g., fluorophenyl vs. butylphenyl) significantly impact biological targets, as seen in OLC-15 (antagonist) vs. VUAA-1 (agonist) .
Crystallographic Data:
- N-(4-Bromophenyl)acetamide Derivatives : Exhibit bond length deviations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in related compounds) .
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Forms hydrogen-bonded dimers via N–H···S interactions, stabilizing crystal packing .
Physicochemical Properties
Table 3: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C₁₉H₂₀FN₃O₃S₂ | 437.5 | ~3.8 |
| OLC-15 | C₂₁H₂₆N₄OS | 406.5 | ~4.2 |
| 2-[(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-phenylpropyl)acetamide | C₁₈H₁₉N₃O₃S₂ | 389.5 | ~3.5 |
| N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | C₁₂H₁₂ClN₅OS | 325.8 | ~1.9 |
Biological Activity
N-(4-butylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C26H24FNO3S
- Molecular Weight : 449.54 g/mol
- IUPAC Name : [4-(4-butylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antiepileptic Effects
A study highlighted the compound's efficacy in reducing seizure activity in animal models. The neurochemical profiling indicated that it modulates neurotransmitter levels, enhancing serotonin and progesterone while decreasing cortisol and GABA levels. This suggests a biphasic effect that may contribute to its antiepileptic properties .
2. Neuroprotective Mechanisms
The compound has shown protective effects against oxidative stress in neuronal cells. It scavenges reactive oxygen species (ROS), which are implicated in neurodegenerative conditions. This action is crucial for maintaining neuronal health and preventing apoptosis .
3. Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
The biological activity of this compound can be attributed to several mechanisms:
Neurotransmitter Modulation
The compound influences neurotransmitter systems by enhancing levels of neuroprotective hormones while inhibiting those associated with stress responses.
Oxidative Stress Reduction
By scavenging ROS and enhancing antioxidant capacity within cells, the compound protects against oxidative damage.
Cytokine Inhibition
The anti-inflammatory effects stem from the inhibition of cytokine production, which is crucial for managing chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
